Ethyl homovanillate

Catalog No.
S750518
CAS No.
60563-13-5
M.F
C11H14O4
M. Wt
210.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl homovanillate

CAS Number

60563-13-5

Product Name

Ethyl homovanillate

IUPAC Name

ethyl 2-(4-hydroxy-3-methoxyphenyl)acetate

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

InChI

InChI=1S/C11H14O4/c1-3-15-11(13)7-8-4-5-9(12)10(6-8)14-2/h4-6,12H,3,7H2,1-2H3

InChI Key

AWPMWZHWVKXADV-UHFFFAOYSA-N

SMILES

CCOC(=O)CC1=CC(=C(C=C1)O)OC

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1)O)OC

Monoamine Oxidase A (MAO-A) Inhibition:

Ethyl homovanillate acts as a potent inhibitor of MAO-A, an enzyme responsible for breaking down neurotransmitters like dopamine, norepinephrine, and serotonin in the brain. This characteristic makes it a valuable research tool for studying the role of these neurotransmitters in various neurological and behavioral functions [, ].

Neurodegenerative Disease Research:

Due to its MAO-A inhibitory properties, ethyl homovanillate has been investigated in the context of neurodegenerative diseases like Parkinson's disease and Alzheimer's disease, where alterations in dopamine and other neurotransmitter levels are observed [, ]. Research explores its potential as a therapeutic tool or a probe to understand these diseases better.

Flavor and Fragrance Research:

Ethyl homovanillate possesses a characteristic vanilla-like odor and taste, making it relevant in flavor and fragrance research []. It can be used as a reference compound or a starting material for synthesizing other flavor and fragrance molecules.

Other Research Applications:

Ethyl homovanillate's diverse properties have also led to its exploration in other research areas, including:

  • Antioxidant activity: Studies suggest potential antioxidant properties of ethyl homovanillate, although further research is needed [].
  • Antimicrobial activity: Some studies have investigated the potential antimicrobial effects of ethyl homovanillate against certain bacteria and fungi [].

Ethyl homovanillate is an ester derived from homovanillic acid, characterized by a methoxy group and a hydroxy group on its aromatic ring. This compound is often utilized for its flavoring and fragrance properties, resembling vanilla due to its sweet and pleasant aroma. It is recognized in databases such as PubChem, where it is cataloged under the compound ID 108965 .

Typical of esters, including hydrolysis and transesterification. Hydrolysis of ethyl homovanillate results in the formation of homovanillic acid and ethanol when reacted with water in the presence of an acid or base catalyst. Transesterification can occur when ethyl homovanillate reacts with different alcohols, producing new esters .

Research indicates that ethyl homovanillate exhibits several biological activities. It has been studied for its potential antioxidant properties and effects on neurotransmitter levels, which may influence mood and cognitive functions. Additionally, some studies suggest that it may have anti-inflammatory effects, making it a candidate for further pharmacological exploration .

Ethyl homovanillate can be synthesized through several methods:

  • Esterification: This method involves the reaction of homovanillic acid with ethanol in the presence of a catalyst like sulfuric acid. The reaction typically yields high purity products after purification steps like distillation or chromatography .
  • Transesterification: Ethyl homovanillate can also be synthesized by heating it with another alcohol in the presence of sodium methylate as a catalyst. This method allows for the modification of the alkyl chain length or branching, which may enhance biological activity .
  • Direct Synthesis: In some cases, it can be isolated from natural sources or synthesized from guaiacol through multi-step reactions involving glyoxylic acid .

Ethyl homovanillate finds applications primarily in:

  • Flavoring Agents: Its sweet aroma makes it suitable for use in food products and beverages.
  • Fragrance Industry: It is employed in perfumes and scented products due to its pleasant scent profile.
  • Pharmaceuticals: Its potential biological activities make it a subject of interest for drug development and therapeutic applications .

Studies have explored the interactions of ethyl homovanillate with various biological systems. For instance, its effects on neurotransmitter modulation suggest potential implications in neuropharmacology. Additionally, its antioxidant properties indicate possible protective roles against oxidative stress in cells .

Ethyl homovanillate shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

Compound NameChemical FormulaKey Characteristics
Homovanillic AcidC₈H₈O₃Precursor to ethyl homovanillate; lacks ethyl group
VanillinC₈H₈O₃Main component of vanilla; similar aroma profile
Methyl HomovanillateC₉H₁₀O₄Methylated version; may exhibit different activities

Uniqueness

Ethyl homovanillate's unique structure, featuring both methoxy and hydroxy groups along with an ethyl side chain, distinguishes it from other similar compounds. This structural configuration may contribute to its specific aroma profile and biological effects, making it a valuable compound in both culinary and pharmaceutical contexts.

Proton Nuclear Magnetic Resonance Spectroscopy

Ethyl homovanillate demonstrates well-defined proton chemical shifts characteristic of its phenolic ester structure. The compound exhibits distinct hydrogen environments corresponding to the aromatic protons, methoxy group, ethyl ester moiety, and benzylic methylene linkage [1].

Aromatic Region Characteristics

The aromatic proton signals appear in the characteristic region between 6.8-6.9 parts per million. Specifically, the proton nuclear magnetic resonance spectrum reveals three distinct aromatic signals: a doublet at 6.9 parts per million corresponding to the hydrogen atom adjacent to the hydroxyl group, a doublet at 6.8 parts per million for the hydrogen ortho to the methoxy substituent, and a doublet of doublets at 6.78 parts per million representing the remaining aromatic proton [1] [2]. These chemical shifts reflect the electron-donating effects of both the hydroxyl and methoxy substituents on the aromatic ring system.

Aliphatic Region Analysis

The ethyl ester functionality produces characteristic splitting patterns. The ethylene protons of the ester group appear as distinct multipiples at 4.11 and 3.94 parts per million, demonstrating downfield shifts due to the electron-withdrawing carbonyl group [2]. The terminal methyl group of the ethyl ester appears as a triplet, typically observed around 1.2 parts per million with a coupling constant consistent with adjacent methylene protons.

Methoxy and Methylene Signals

The methoxy group attached to the aromatic ring produces a singlet at 3.88 parts per million, integrating for three protons [1] [2]. The benzylic methylene group connecting the aromatic ring to the carbonyl appears as a singlet at approximately 3.6 parts per million, integrating for two protons and showing characteristic downfield shift due to both aromatic and carbonyl deshielding effects [2].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

Carbon-13 nuclear magnetic resonance provides detailed structural information about the carbon framework of ethyl homovanillate. The spectrum exhibits signals characteristic of aromatic carbons, ester functionality, and aliphatic substituents [1] [3].

Carbonyl Carbon Signal

The ester carbonyl carbon appears at approximately 172.4 parts per million, consistent with aliphatic ester functionality [1] [2]. This chemical shift reflects the typical range for ethyl ester carbonyls and confirms the presence of the ester linkage.

Aromatic Carbon Region

The aromatic carbons exhibit characteristic chemical shifts between 111-147 parts per million. Specifically, the carbon bearing the hydroxyl group appears around 146.5 parts per million, while the carbon bearing the methoxy group resonates at 144.7 parts per million [1] [2]. The remaining aromatic carbons appear at 125.6, 122.0, 114.4, and 111.7 parts per million, reflecting the substitution pattern and electronic environment of the benzene ring [1] [4].

Aliphatic Carbon Assignments

The methoxy carbon appears at 55.8 parts per million, characteristic of aromatic methoxy substituents. The ethyl ester carbons resonate at 52.0 parts per million for the methylene carbon and approximately 14 parts per million for the terminal methyl carbon [1] [2]. The benzylic methylene carbon connecting the aromatic ring to the carbonyl appears at 40.7 parts per million [1] [4].

Mass Spectrometric Fragmentation Patterns

Electron Ionization Mass Spectrum

Under electron ionization conditions, ethyl homovanillate exhibits characteristic fragmentation patterns that provide structural confirmation and enable identification in complex mixtures. The molecular ion peak appears at mass-to-charge ratio 210, corresponding to the molecular weight of the compound [3] [5].

Base Peak and Primary Fragmentations

The base peak in the electron ionization mass spectrum occurs at mass-to-charge ratio 137, representing the loss of the ethyl ester group (loss of 73 mass units) to form the homovanillyl cation [3] [6] [5]. This fragmentation represents the most stable fragment ion due to the resonance stabilization provided by the aromatic ring system and the hydroxyl-methoxy substitution pattern.

Secondary Fragmentation Pathways

Additional significant fragment ions appear at mass-to-charge ratios 122, 94, and 77. The fragment at mass-to-charge ratio 122 likely corresponds to the loss of the methyl group from the base peak (137 - 15), while the fragment at 94 represents further loss of the carbonyl group [3]. The fragment at mass-to-charge ratio 77 corresponds to the phenyl cation, indicating complete loss of all substituents from the aromatic ring [3].

Molecular Ion Stability

The molecular ion peak at mass-to-charge ratio 210 typically shows moderate abundance (approximately 22-30% relative intensity), indicating reasonable molecular ion stability under electron ionization conditions [3] [5] [7]. This stability facilitates molecular weight determination and structural confirmation.

Gas Chromatography-Mass Spectrometry Analysis

Ethyl homovanillate demonstrates favorable gas chromatographic properties, making it suitable for gas chromatography-mass spectrometry analysis. The compound exhibits good thermal stability and appropriate volatility for gas phase analysis [8] [9].

Retention Time Characteristics

Under typical gas chromatographic conditions using nonpolar stationary phases, ethyl homovanillate elutes with retention times that allow separation from related phenolic compounds. The retention index on polar columns such as Database-Wax phases has been reported as 2759 [5], providing reliable identification parameters for complex mixture analysis.

Analytical Applications

The compound serves as an important analyte in lignin depolymerization studies and natural product analysis. Gas chromatography-mass spectrometry methods enable quantitative determination of ethyl homovanillate in bio-oil samples and plant extracts, particularly in essential oil analysis where it has been identified as a major component [10] [8] [9].

Infrared and Raman Vibrational Spectroscopy

Infrared Spectroscopic Characteristics

Ethyl homovanillate exhibits characteristic infrared absorption bands that serve as diagnostic fingerprints for structural identification. The infrared spectrum displays absorption features corresponding to hydroxyl, aromatic, ester, and ether functional groups [11] [12].

Hydroxyl Stretching Vibrations

The phenolic hydroxyl group produces a characteristic broad absorption band in the region of 3200-3600 wavenumbers per centimeter. This band typically appears as a broad, medium to strong intensity absorption due to hydrogen bonding interactions. The exact position and shape of this band provide information about the hydrogen bonding environment of the hydroxyl group [13] [14].

Carbonyl Stretching Vibrations

The ester carbonyl group exhibits a strong, sharp absorption band typically around 1735-1750 wavenumbers per centimeter. This characteristic frequency confirms the presence of the aliphatic ester functionality and distinguishes it from other carbonyl-containing compounds such as aldehydes or ketones [12] [15].

Aromatic Ring Vibrations

The aromatic ring system produces characteristic absorption bands in the region of 1600-1450 wavenumbers per centimeter, corresponding to carbon-carbon stretching vibrations within the benzene ring [15]. Additional aromatic overtone and combination bands appear in the region of 2000-1670 wavenumbers per centimeter, providing further confirmation of the aromatic substitution pattern.

Carbon-Hydrogen Stretching Vibrations

Aliphatic carbon-hydrogen stretching vibrations appear in the region of 2975-2845 wavenumbers per centimeter, corresponding to the methyl and methylene groups of the ethyl ester and methoxy substituents [16]. Aromatic carbon-hydrogen stretching occurs at slightly higher frequencies, typically around 3000-3100 wavenumbers per centimeter.

Raman Spectroscopic Properties

Raman spectroscopy provides complementary vibrational information to infrared spectroscopy, particularly for symmetric vibrations and aromatic ring modes. Ethyl homovanillate demonstrates characteristic Raman scattering patterns that enable structural identification [17].

Aromatic Ring Breathing Modes

The aromatic ring exhibits characteristic breathing and stretching modes in the Raman spectrum, typically appearing as strong bands in the region of 1000-1600 wavenumbers per centimeter. These modes are particularly intense in Raman spectroscopy due to the high polarizability of the aromatic π-electron system [17].

Carbon-Carbon Stretching Vibrations

Symmetric carbon-carbon stretching vibrations within the aromatic ring produce intense Raman bands that are often weak or absent in infrared spectroscopy. These vibrations provide valuable structural information about the substitution pattern and electronic environment of the aromatic system [17].

Ultraviolet-Visible Absorption Spectral Properties

Electronic Transition Characteristics

Ethyl homovanillate exhibits characteristic ultraviolet-visible absorption properties arising from the extended conjugation of the substituted benzene ring system. The phenolic chromophore produces distinct absorption features that enable spectroscopic identification and quantitative analysis [18] [19] [20].

Primary Absorption Maximum

The compound displays a primary absorption maximum in the ultraviolet region, typically around 280-290 nanometers, corresponding to the π→π* transition of the substituted aromatic ring system [18] [19]. This absorption band is characteristic of phenolic compounds with electron-donating substituents such as hydroxyl and methoxy groups.

Secondary Absorption Features

Additional absorption features appear at shorter wavelengths, typically around 230-250 nanometers, corresponding to higher energy electronic transitions within the aromatic system. The exact positions and intensities of these bands depend on the specific substitution pattern and electronic effects of the functional groups [18] [20].

Molar Absorptivity Characteristics

The molar absorptivity values for the primary absorption bands are moderate to high, reflecting the effective conjugation within the chromophore system. These values enable quantitative determination of ethyl homovanillate concentrations in solution using Beer-Lambert law relationships [19] [20].

Analytical Applications

Ultraviolet-visible spectroscopy serves as an important analytical tool for ethyl homovanillate identification and quantification. High-performance liquid chromatography with ultraviolet detection commonly employs detection wavelengths around 365 nanometers for optimal sensitivity [19] [20].

Solvent Effects

The absorption characteristics of ethyl homovanillate show dependence on solvent polarity and hydrogen bonding interactions. Polar protic solvents typically cause bathochromic shifts in the absorption maxima due to stabilization of the excited state through hydrogen bonding interactions [20].

Quantitative Analysis Parameters

The compound exhibits linear relationships between concentration and absorbance over typical analytical concentration ranges, making it suitable for quantitative analysis in biological and environmental samples. Detection limits in the microgram per milliliter range are achievable using standard ultraviolet-visible spectrophotometric methods [19] [20].

Spectroscopic ParameterValue/RangeAssignment
¹H NMR Aromatic Region6.8-6.9 ppmAromatic protons
¹H NMR Methoxy3.88 ppm-OCH₃ group
¹H NMR Benzylic CH₂3.6 ppm-CH₂CO₂Et
¹³C NMR Carbonyl172.4 ppmC=O ester
Mass Spectrum Base Peakm/z 137[M-OEt]⁺
Molecular Ionm/z 210[M]⁺-
IR Carbonyl Stretch1735-1750 cm⁻¹C=O ester
IR OH Stretch3200-3600 cm⁻¹Phenolic OH
UV-Vis λmax280-290 nmπ→π* transition
Retention Index (DB-Wax)2759GC identification

XLogP3

1

GHS Hazard Statements

Aggregated GHS information provided by 63 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

60563-13-5

Wikipedia

Ethyl 4-hydroxy-3-methoxyphenylacetate

Dates

Last modified: 08-15-2023

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